6-chloro-1,2-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique structure that includes a chloro substituent and two methyl groups. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science.
The compound can be classified under the category of benzimidazole derivatives, which are known for their diverse biological activities. Specifically, 6-chloro-1,2-dimethyl-1H-benzo[d]imidazole is synthesized from o-phenylenediamine and chloroacetic acid through cyclization processes, making it a synthetic organic compound with significant relevance in chemical research and pharmaceutical applications.
The synthesis of 6-chloro-1,2-dimethyl-1H-benzo[d]imidazole typically involves several key steps:
The synthesis can be performed using traditional heating methods or more advanced techniques such as microwave-assisted synthesis, which significantly reduces reaction time and improves yields. For instance, microwave-assisted reactions can complete within 10 to 15 minutes compared to several hours for conventional methods .
The molecular structure of 6-chloro-1,2-dimethyl-1H-benzo[d]imidazole can be described as follows:
The molecular formula for this compound is , with a molecular weight of approximately 195.65 g/mol. Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity .
6-chloro-1,2-dimethyl-1H-benzo[d]imidazole can undergo various chemical transformations:
The choice of reagents and conditions significantly influences the product distribution in these reactions. For example, nucleophilic substitution reactions generally require basic conditions to promote reactivity at the chlorine site.
The mechanism of action for 6-chloro-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific biological targets. The compound may inhibit enzymes critical for processes such as DNA replication or protein synthesis, which underlies its potential antimicrobial and anticancer properties. Binding studies suggest that it interacts with various receptors and enzymes, leading to downstream biological effects .
6-chloro-1,2-dimethyl-1H-benzo[d]imidazole exhibits several notable physical properties:
Key chemical properties include:
6-chloro-1,2-dimethyl-1H-benzo[d]imidazole has a broad spectrum of applications:
This compound exemplifies the importance of benzimidazole derivatives in both scientific research and industrial applications, highlighting their versatility in various fields.
The benzimidazole core (1H-benzo[d]imidazole) is a privileged scaffold in drug design, consisting of a benzene ring fused to an imidazole at the 4-5 position. This bicyclic aromatic system exhibits remarkable stability under physiological conditions and can withstand extreme pH and temperature variations due to its resonance energy and aromatic character [2] [6]. Its structural resemblance to purine nucleotides (e.g., adenine) enables mimicry of biological nucleobases, facilitating interactions with enzymes, receptors, and nucleic acids [2] [3]. This bioisosterism underpins its broad therapeutic applications, ranging from antimicrobial and antiviral to anticancer agents [3] [6]. Approximately 80% of clinically approved pharmaceuticals incorporate nitrogen-containing heterocycles like benzimidazole, reflecting their indispensability in medicinal chemistry [6]. The core’s capacity for hydrogen bonding via the N-H group (pKa ~5.3) and protonation at N-3 (pKa ~12.3) further enhances its ability to participate in diverse molecular interactions with biological targets [2] [10].
Table 1: Clinically Approved Drugs Containing the Benzimidazole Core
Drug Name | Therapeutic Category | Key Structural Features | Primary Biological Target |
---|---|---|---|
Omeprazole | Antiulcer | 5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | H⁺/K⁺ ATPase |
Albendazole | Anthelmintic | Methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate | β-Tubulin |
Candesartan | Antihypertensive | 2-Ethoxy-1-({4-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-benzimidazole-7-carboxylic acid | Angiotensin II Type 1 Receptor (AT1) |
Abemaciclib | Anticancer | N-(5-{[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-yl}-1H-benzimidazol-2-yl)cyclopropanecarboxamide | Cyclin-dependent kinases 4 and 6 (CDK4/6) |
Veliparib | Anticancer (Adjuvant) | 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide | Poly(ADP-ribose) polymerase (PARP) |
Substituents at the N-1 and C-2 positions critically modulate the pharmacological profile of benzimidazole derivatives. N-1 alkylation (e.g., methylation) enhances lipophilicity and metabolic stability by blocking oxidative metabolism at this site. For instance, N-methylated derivatives exhibit improved membrane permeability and oral bioavailability compared to unsubstituted analogs due to increased Log P values and reduced hydrogen-bonding capacity [1] [8]. In the case of 6-chloro-1,2-dimethyl-1H-benzo[d]imidazole, the N-1 methyl group contributes to a calculated Log P of 2.4, optimizing passive cellular uptake [9].
The C-2 position serves as a primary site for structure-activity relationship (SAR) diversification. Electron-withdrawing groups (e.g., chlorine) or aromatic/heteroaromatic rings at C-2 enhance interactions with hydrophobic enzyme pockets. For example, 2-aryl substituents enable π-π stacking with tyrosine residues in kinase binding sites, while halogen atoms facilitate halogen bonding with carbonyl groups of protein backbones [1] [4]. In Pseudomonas aeruginosa PqsR inhibitors, 2-methyl substitution was found essential for antagonizing quorum-sensing pathways by fitting into a hydrophobic subpocket of the receptor [4]. The methyl group’s steric bulk and electron-donating properties also influence the benzimidazole ring’s electron density, modulating its hydrogen-bond-accepting capacity at N-3 [8].
Chlorinated benzimidazoles emerged as therapeutic candidates following the discovery of vitamin B12’s 5,6-dimethylbenzimidazole moiety in the 1940s [3] [10]. Early synthetic efforts focused on halogenation to enhance bioactivity:
This compound (CAS No. 14537-47-4; Molecular Formula: C₉H₉ClN₂; MW: 180.63 g/mol) features a benzimidazole core with three critical substituents:
Table 2: Physicochemical and Spectroscopic Properties of 6-Chloro-1,2-dimethyl-1H-benzo[d]imidazole
Property | Value/Description | Analytical Method |
---|---|---|
Molecular Weight | 180.63 g/mol | Calculated |
Appearance | Yellow to brown crystalline solid | Visual |
Purity | ≥99.76% | HPLC |
Melting Point | Not reported (decomposes >250°C) | – |
¹H NMR (DMSO-d₆) | δ 2.51 (s, 3H, C2-CH₃), δ 3.79 (s, 3H, N1-CH₃), δ 7.28–7.52 (m, 3H, Ar-H) | 400 MHz NMR |
LCMS | m/z 181.03 [M+H]⁺ | ESI-MS |
Log P (XLogP3) | 2.4 | Computational |
Storage Stability | Stable at 2–8°C for >24 months | Long-term study |
Nomenclature:
X-ray crystallography confirms the planar benzimidazole ring system with bond angles of 104.5° at C2-N1-C7 and 109.8° at N1-C7-C8. The chloro and methyl groups adopt coplanar orientations (dihedral angle <5°), minimizing steric strain and maximizing conjugation [9]. The compound’s spectral consistency across NMR, LCMS, and HPLC analyses (≥99.76% purity) establishes it as a high-quality building block for pharmaceutical synthesis [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0